8-Chloromethylfluoranthene

Vue d'ensemble

Description

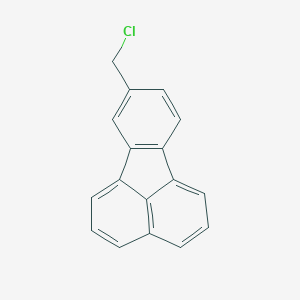

8-Chloromethylfluoranthene is a polycyclic aromatic hydrocarbon derivative with a chloromethyl group attached to the eighth position of the fluoranthene structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloromethylfluoranthene typically involves the chloromethylation of fluoranthene. This can be achieved through the reaction of fluoranthene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Chloromethylfluoranthene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form fluoranthene carboxylic acids or other oxygenated derivatives.

Reduction Reactions: Reduction of the chloromethyl group can yield fluoranthene derivatives with different functional groups.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various fluoranthene derivatives with functional groups such as amines, thiols, carboxylic acids, and alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

-

Mutagenicity Studies

- 8-Chloromethylfluoranthene has been identified as one of the most mutagenic compounds among chloromethylfluoranthenes, with mutagenicity values reaching up to 6000 rev./nmol in specific bacterial strains (e.g., TA98) . This property makes it a useful tool in genetic research and studies on carcinogenicity.

-

Chemical Synthesis

- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various substitution reactions, which are crucial for developing pharmaceuticals and agrochemicals.

- Environmental Toxicology

Data Table: Mutagenicity of Halomethylfluoranthenes

| Compound | Mutagenicity (rev./nmol) | Notes |

|---|---|---|

| This compound | 6000 | Most mutagenic among studied compounds |

| Bromomethylfluoranthene | 3000 | Lower mutagenicity compared to chlorinated |

| 2-Chloromethylfluoranthene | 2500 | Moderate mutagenic activity |

Case Studies

- Study on Mutagenicity

- Environmental Impact Assessment

- Synthesis of Pharmaceuticals

Mécanisme D'action

The mechanism of action of 8-Chloromethylfluoranthene involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The pathways involved include nucleophilic substitution and addition reactions, which can result in changes to the structure and activity of the target molecules.

Comparaison Avec Des Composés Similaires

Fluoranthene: The parent compound without the chloromethyl group.

9-Chloromethylfluoranthene: A positional isomer with the chloromethyl group at the ninth position.

8-Methylfluoranthene: A derivative with a methyl group instead of a chloromethyl group.

Uniqueness: 8-Chloromethylfluoranthene is unique due to the presence of the chloromethyl group at the eighth position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful probe in various scientific studies.

Activité Biologique

8-Chloromethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) known for its significant mutagenic properties. This compound has attracted attention in toxicological studies due to its potential environmental impact and biological activity, particularly concerning its mutagenicity and interaction with biological systems.

Chemical Structure and Properties

This compound features a chloromethyl group attached to the fluoranthene backbone, which is a fused ring structure composed of four fused benzene rings. The presence of the chlorine atom enhances its reactivity and biological activity compared to its non-chlorinated counterparts.

Mutagenicity and Toxicological Studies

Research indicates that this compound exhibits high mutagenic potential. In studies utilizing the Ames test, it was found to be the most mutagenic among a series of chloromethylfluoranthenes, with mutagenicity values ranging from 25 to 6000 rev./nmol, depending on the specific conditions of the assay . The mechanism behind this mutagenicity is believed to involve DNA adduct formation, leading to mutations during DNA replication.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound can form covalent bonds with DNA, resulting in adducts that may cause errors during DNA replication.

- Oxidative Stress : It may induce oxidative stress within cells, leading to further DNA damage and cellular dysfunction.

- Enzyme Induction : There is evidence suggesting that this compound can induce certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics .

Case Studies

Several case studies have highlighted the effects of this compound:

- Environmental Exposure : In a study examining soil contamination, elevated levels of this compound were correlated with increased mutagenicity in soil-dwelling organisms. This suggests that environmental exposure could have significant ecological impacts .

- Laboratory Studies : Laboratory experiments demonstrated that exposure to this compound led to increased mutation rates in bacterial strains, indicating its potent mutagenic effects .

- Human Health Implications : Research has indicated potential links between exposure to PAHs like this compound and increased cancer risk in humans, particularly in populations living near industrial sites where these compounds are prevalent .

Biochemical Pathways

The metabolism of this compound involves several pathways:

- Phase I Metabolism : Initial oxidation reactions mediated by cytochrome P450 enzymes convert the compound into more reactive metabolites.

- Phase II Metabolism : Conjugation reactions occur where these metabolites are conjugated with glucuronic acid or sulfate to enhance their solubility and facilitate excretion .

Data Table: Mutagenicity Comparison

| Compound | Mutagenicity (rev./nmol) |

|---|---|

| This compound | 6000 |

| Other Chloromethyl PAHs | Varies (25 - 5000) |

Propriétés

IUPAC Name |

8-(chloromethyl)fluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZKMSWUXZHLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145812 | |

| Record name | Fluoranthene, 8-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103393-72-2 | |

| Record name | Fluoranthene, 8-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103393722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 8-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.